2-Bromo-5-methoxy-1-methyl-3-nitrobenzene
Description
2-Bromo-5-methoxy-1-methyl-3-nitrobenzene is a substituted aromatic compound featuring a bromine atom at the 2-position, a methoxy group at the 5-position, a methyl group at the 1-position, and a nitro group at the 3-position. For instance, 2-Bromo-1-methoxy-3-nitrobenzene (CAS 67853-37-6) shares structural similarities, with a molecular weight (F.W.) of 232.03 . The methyl substituent in the target compound likely increases steric hindrance compared to unmethylated derivatives, influencing reactivity and physical properties such as melting point and solubility.
Properties
Molecular Formula |
C8H8BrNO3 |
|---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
2-bromo-5-methoxy-1-methyl-3-nitrobenzene |
InChI |
InChI=1S/C8H8BrNO3/c1-5-3-6(13-2)4-7(8(5)9)10(11)12/h3-4H,1-2H3 |
InChI Key |
HQVBQCVBKBPBKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methoxy-1-methyl-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method involves the bromination of 5-methoxy-1-methyl-3-nitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methoxy-1-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: 2-Bromo-5-methoxy-1-methyl-3-aminobenzene.
Oxidation: 2-Bromo-5-methoxy-1-carboxy-3-nitrobenzene.
Scientific Research Applications
2-Bromo-5-methoxy-1-methyl-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxy-1-methyl-3-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-Bromo-5-methoxy-1-methyl-3-nitrobenzene with structurally related brominated nitroaromatic compounds, focusing on molecular properties, synthesis, and applications.
Structural Analogues and Physical Properties
Notes:
- The methyl group in the target compound distinguishes it from unmethylated analogues like 1-Bromo-3-methoxy-5-nitrobenzene, likely increasing hydrophobicity and altering crystallization behavior.
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